molecular formula C8H7ClN2 B009400 5-chloro-6-methyl-1H-benzoimidazole CAS No. 109943-02-4

5-chloro-6-methyl-1H-benzoimidazole

Cat. No. B009400
M. Wt: 166.61 g/mol
InChI Key: CMRKDXGOFRFBFT-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-1H-benzoimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a benzimidazole derivative that has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 5-chloro-6-methyl-1H-benzoimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that it can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of certain kinases, which are involved in cellular signaling pathways.

Biochemical And Physiological Effects

Studies have demonstrated that 5-chloro-6-methyl-1H-benzoimidazole can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models, indicating its potential use as an anti-inflammatory agent. Additionally, it has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in cells.

Advantages And Limitations For Lab Experiments

One advantage of using 5-chloro-6-methyl-1H-benzoimidazole in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various studies, indicating its potential use in future research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for research involving 5-chloro-6-methyl-1H-benzoimidazole. One area of interest is its potential use as an anti-tumor agent, with further studies needed to determine its efficacy in different types of cancer. Additionally, its potential use as an anti-inflammatory agent and antioxidant should be further explored. Finally, its mechanism of action should be further elucidated to optimize its use in different applications.
In conclusion, 5-chloro-6-methyl-1H-benzoimidazole is a chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic properties make it an interesting area of research for future studies. The synthesis method of 5-chloro-6-methyl-1H-benzoimidazole is relatively simple, and its advantages and limitations for lab experiments should be further explored. There are several future directions for research involving this compound, including its potential use as an anti-tumor agent, anti-inflammatory agent, and antioxidant.

Scientific Research Applications

5-chloro-6-methyl-1H-benzoimidazole has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-tumor properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an anti-inflammatory agent, with research indicating that it can reduce inflammation in animal models.

properties

CAS RN

109943-02-4

Product Name

5-chloro-6-methyl-1H-benzoimidazole

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-chloro-6-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7ClN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11)

InChI Key

CMRKDXGOFRFBFT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)N=CN2

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=CN2

Pictograms

Irritant

synonyms

1H-Benzimidazole,5-chloro-6-methyl-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-5-methyl-benzene-1,2-diamine (560 mg, 3.6 mmol, Maybridge Chemical Co. Ltd., Cornwall, UK) was dissolved in formic acid (10 mL) and the solution was refluxed at 100° C. for 18 hr. The reaction was allowed to cool and then evaporated to dryness in vacuo to give 5-chloro-6-methyl-1H-benzoimidazole as a tan solid (quantitative yield) that was used without further purification. The solid obtained above (410 mg, 2.4 mmol), di-tert-butyl dicarbonate (1.6 g, 7.4 mmol), and DMAP (29 mg, 0.24 mmol) were dissolved in CH3CN (20 mL). To the mixture, DIEA (1.3 mL, 7.4 mmol) was added and the reaction was stirred for 18 hr at rt. The solvents were evaporated in vacuo and the residue partitioned between EtOAc (100 mL) and saturated aqueous NaHCO3 (75 mL). The aqueous layer was separated and washed with EtOAc (100 mL). The combined organic layers were dried with MgSO4 and concentrated in vacuo. The crude residue was purified using flash SiO2 chromatography (20% EtOAc in hexanes) to give 620 mg (97%) of the title compound as a 1:1 mixture of regioisomers that were used without separation. 1H-NMR (CDCl3; 400 MHz, 1:1 mixture of isomers) δ 8.35 and 8.36 (s, 1H), 7.89 and 7.99 (s, 1H), 7.62 and 7.75 (s, 1H), 2.48 and 2.50 (s, 3H), 1.698 and 1.700 (s, 9H). ESI-MS (m/z): Calcd. for C13H15ClN2O2: 266.7; found: 266.9, 167.2 (M−Boc).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

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